molecular formula C15H11NO2S B11849149 [2-(Thiophen-2-yl)quinolin-6-yl]acetic acid CAS No. 50971-33-0

[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid

Cat. No.: B11849149
CAS No.: 50971-33-0
M. Wt: 269.3 g/mol
InChI Key: DDILQTXIQDFSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is a compound that features a quinoline ring substituted with a thiophene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method includes the use of isoquinoline, alkyl bromides, and activated acetylenic compounds in the presence of catalytic amounts of ZnO nanorods under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)acetic acid: A simpler analog with similar thiophene functionality.

    Quinoline-2-carboxylic acid: Contains the quinoline ring but lacks the thiophene substitution.

    2-(2-Thiophen-2-yl)quinoline: Similar structure but without the acetic acid moiety.

Uniqueness

2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is unique due to the combination of the quinoline and thiophene rings with an acetic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

50971-33-0

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(2-thiophen-2-ylquinolin-6-yl)acetic acid

InChI

InChI=1S/C15H11NO2S/c17-15(18)9-10-3-5-12-11(8-10)4-6-13(16-12)14-2-1-7-19-14/h1-8H,9H2,(H,17,18)

InChI Key

DDILQTXIQDFSPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C2)C=C(C=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.